SB 210661

Description

Properties

CAS No. |

162750-10-9 |

|---|---|

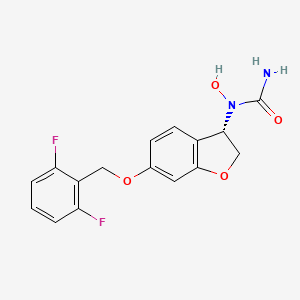

Molecular Formula |

C16H14F2N2O4 |

Molecular Weight |

336.29 g/mol |

IUPAC Name |

1-[(3S)-6-[(2,6-difluorophenyl)methoxy]-2,3-dihydro-1-benzofuran-3-yl]-1-hydroxyurea |

InChI |

InChI=1S/C16H14F2N2O4/c17-12-2-1-3-13(18)11(12)7-23-9-4-5-10-14(20(22)16(19)21)8-24-15(10)6-9/h1-6,14,22H,7-8H2,(H2,19,21)/t14-/m1/s1 |

InChI Key |

INZXHTIWZWAZKX-CQSZACIVSA-N |

Isomeric SMILES |

C1[C@H](C2=C(O1)C=C(C=C2)OCC3=C(C=CC=C3F)F)N(C(=O)N)O |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)OCC3=C(C=CC=C3F)F)N(C(=O)N)O |

Appearance |

Solid powder |

Other CAS No. |

162750-10-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-hydroxy-N-(2,3-dihydro-6-(2,6-difluorophenylmethoxy)-3-benzofuranyl)urea SB 210661 SB-210661 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Inhibitory Mechanism of SB 210661: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 210661 is a potent and selective small molecule that exhibits a dual mechanism of action by inhibiting two distinct enzyme systems: 5-lipoxygenase (5-LOX) and retinaldehyde dehydrogenase 2 (RALDH2). This unique pharmacological profile positions this compound as a significant tool for research in inflammatory diseases and developmental biology. Its ability to modulate both the leukotriene and retinoic acid signaling pathways provides a multifaceted approach to understanding and potentially treating a range of pathological conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available data, experimental methodologies, and visual representations of the involved pathways.

Introduction

This compound has been identified as a potent inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma. In addition to its effects on the 5-LOX pathway, this compound has been shown to inhibit retinaldehyde dehydrogenase 2 (RALDH2), a critical enzyme in the synthesis of retinoic acid.[1][2] Retinoic acid is a vital signaling molecule that regulates gene expression for numerous developmental processes. The dual inhibitory nature of this compound makes it a compound of interest for investigating the interplay between these two crucial signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound involves the direct inhibition of two key enzymes:

-

5-Lipoxygenase (5-LOX): By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the leukotriene biosynthetic pathway. This leads to a reduction in the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent mediators of inflammation.

-

Retinaldehyde Dehydrogenase 2 (RALDH2): this compound also inhibits RALDH2, an enzyme responsible for the oxidation of retinaldehyde to retinoic acid.[1][2] By blocking this step, this compound can modulate the levels of retinoic acid, thereby affecting gene transcription and downstream cellular processes that are dependent on retinoic acid signaling.

Quantitative Data

| Target Enzyme | Inhibitor | IC50 Value | Source |

| 5-Lipoxygenase (5-LOX) | This compound | Not specified in search results | - |

| Retinaldehyde Dehydrogenase 2 (RALDH2) | This compound | Not specified in search results | [2] |

Signaling Pathways

The dual inhibitory action of this compound impacts two separate but critical signaling pathways.

Inhibition of the 5-Lipoxygenase Pathway

This compound directly targets 5-LOX, preventing the synthesis of leukotrienes from arachidonic acid.

References

- 1. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinal dehydrogenase-2 is inhibited by compounds that induce congenital diaphragmatic hernias in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Inhibitory Mechanism of SB 210661: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 210661 is a potent and selective small molecule that exhibits a dual mechanism of action by inhibiting two distinct enzyme systems: 5-lipoxygenase (5-LOX) and retinaldehyde dehydrogenase 2 (RALDH2). This unique pharmacological profile positions this compound as a significant tool for research in inflammatory diseases and developmental biology. Its ability to modulate both the leukotriene and retinoic acid signaling pathways provides a multifaceted approach to understanding and potentially treating a range of pathological conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available data, experimental methodologies, and visual representations of the involved pathways.

Introduction

This compound has been identified as a potent inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma. In addition to its effects on the 5-LOX pathway, this compound has been shown to inhibit retinaldehyde dehydrogenase 2 (RALDH2), a critical enzyme in the synthesis of retinoic acid.[1][2] Retinoic acid is a vital signaling molecule that regulates gene expression for numerous developmental processes. The dual inhibitory nature of this compound makes it a compound of interest for investigating the interplay between these two crucial signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound involves the direct inhibition of two key enzymes:

-

5-Lipoxygenase (5-LOX): By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the leukotriene biosynthetic pathway. This leads to a reduction in the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent mediators of inflammation.

-

Retinaldehyde Dehydrogenase 2 (RALDH2): this compound also inhibits RALDH2, an enzyme responsible for the oxidation of retinaldehyde to retinoic acid.[1][2] By blocking this step, this compound can modulate the levels of retinoic acid, thereby affecting gene transcription and downstream cellular processes that are dependent on retinoic acid signaling.

Quantitative Data

| Target Enzyme | Inhibitor | IC50 Value | Source |

| 5-Lipoxygenase (5-LOX) | This compound | Not specified in search results | - |

| Retinaldehyde Dehydrogenase 2 (RALDH2) | This compound | Not specified in search results | [2] |

Signaling Pathways

The dual inhibitory action of this compound impacts two separate but critical signaling pathways.

Inhibition of the 5-Lipoxygenase Pathway

This compound directly targets 5-LOX, preventing the synthesis of leukotrienes from arachidonic acid.

References

- 1. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinal dehydrogenase-2 is inhibited by compounds that induce congenital diaphragmatic hernias in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of SB 210661: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB 210661 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Additionally, it has been identified as an inhibitor of retinaldehyde dehydrogenase 2 (RALDH2), an enzyme involved in the synthesis of retinoic acid. This dual activity suggests potential therapeutic applications in inflammatory diseases, particularly those involving leukotriene-mediated pathophysiology such as asthma. This document provides a comprehensive overview of the publicly available pharmacological data on this compound, outlines relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor with a well-defined chemical structure. Its primary pharmacological activities are centered on the inhibition of two distinct enzyme systems: the 5-lipoxygenase pathway, which is pivotal in the production of pro-inflammatory leukotrienes, and the retinoic acid synthesis pathway, through the inhibition of RALDH2.

Mechanism of Action

Inhibition of 5-Lipoxygenase (5-LOX)

This compound acts as a potent and selective inhibitor of 5-lipoxygenase.[1] This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes, a class of potent inflammatory mediators. By inhibiting 5-LOX, this compound effectively blocks the production of both leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).

Inhibition of Retinaldehyde Dehydrogenase 2 (RALDH2)

In addition to its effects on the 5-LOX pathway, this compound has been shown to inhibit retinaldehyde dehydrogenase 2 (RALDH2).[2][3] RALDH2 is a critical enzyme in the biosynthesis of retinoic acid, a metabolite of vitamin A that plays a crucial role in various biological processes, including cell differentiation, proliferation, and immune function. The implications of RALDH2 inhibition by this compound on its overall pharmacological profile are an area of ongoing investigation.

Quantitative Pharmacological Data

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | Test System | Substrate | This compound IC50 | This compound Ki | Reference Compound | Reference Compound IC50/Ki |

| Human 5-Lipoxygenase | Data not available | Data not available | Arachidonic Acid | Data not available | Data not available | Zileuton | IC50 = 0.5 µM (rat basophilic leukemia cell supernatant)[4] |

| Human RALDH2 | Data not available | Data not available | Retinaldehyde | Data not available | Data not available | Data not available | Data not available |

Table 2: In Vitro Cellular Activity of this compound

| Cell Type | Stimulant | Measured Analyte | This compound IC50 |

| Human Polymorphonuclear Leukocytes | A23187 | Leukotriene B4 Synthesis | Data not available |

| Human Polymorphonuclear Leukocytes | A23187 | Cysteinyl-Leukotriene Synthesis | Data not available |

Table 3: In Vivo Efficacy of this compound in a Model of Airway Inflammation

| Animal Model | Endpoint | This compound Dose | % Inhibition / Effect |

| Ovalbumin-sensitized guinea pig | Airway Eosinophilia (BALF) | Data not available | Data not available |

| Ovalbumin-sensitized guinea pig | Airway Hyperresponsiveness | Data not available | Data not available |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Caption: Inhibition of the Retinoic Acid Synthesis Pathway by this compound.

Experimental Protocols

The following are representative protocols for assays that would be used to characterize the pharmacological profile of a compound like this compound. The specific conditions for this compound are not publicly available.

In Vitro 5-Lipoxygenase Inhibition Assay (Representative Protocol)

Objective: To determine the in vitro potency of this compound to inhibit 5-lipoxygenase activity.

Materials:

-

Human recombinant 5-lipoxygenase

-

Arachidonic acid (substrate)

-

This compound

-

Zileuton (reference compound)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ATP)

-

Stop solution (e.g., methanol/acetonitrile)

-

HPLC system for product detection

Procedure:

-

Prepare serial dilutions of this compound and Zileuton in the assay buffer.

-

In a microplate, add the assay buffer, the test compound (or vehicle control), and human recombinant 5-lipoxygenase.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time (e.g., 10 minutes).

-

Terminate the reaction by adding the stop solution.

-

Analyze the formation of 5-LOX products (e.g., 5-HETE, LTB4) by reverse-phase HPLC.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

In Vivo Ovalbumin-Induced Airway Inflammation Model (Representative Protocol)

Objective: To evaluate the in vivo efficacy of this compound in a guinea pig model of allergic asthma.

Animals:

-

Male Dunkin-Hartley guinea pigs

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (adjuvant)

-

This compound

-

Vehicle control

Procedure:

-

Sensitization: Sensitize guinea pigs with intraperitoneal injections of OVA emulsified in aluminum hydroxide on days 0 and 7.

-

Challenge: On day 21, challenge the sensitized animals with an aerosol of OVA for a defined period.

-

Treatment: Administer this compound or vehicle control via a relevant route (e.g., oral, intraperitoneal) at a specified time before the OVA challenge.

-

Assessment of Airway Hyperresponsiveness (24 hours post-challenge):

-

Anesthetize the animals and measure baseline lung function.

-

Administer increasing concentrations of aerosolized methacholine and record the changes in airway resistance and dynamic compliance.

-

Calculate the provocative concentration of methacholine causing a 200% increase in lung resistance (PC200).

-

-

Bronchoalveolar Lavage (BAL) (48 hours post-challenge):

-

Euthanize the animals and perform a bronchoalveolar lavage with phosphate-buffered saline.

-

Determine the total cell count in the BAL fluid (BALF).

-

Perform differential cell counts to quantify eosinophils, neutrophils, macrophages, and lymphocytes.

-

-

Data Analysis: Compare the effects of this compound treatment to the vehicle control group on airway hyperresponsiveness and inflammatory cell infiltration in the BALF.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical pharmacological characterization of an anti-inflammatory compound for asthma.

References

- 1. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Pharmacological Profile of SB 210661: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB 210661 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Additionally, it has been identified as an inhibitor of retinaldehyde dehydrogenase 2 (RALDH2), an enzyme involved in the synthesis of retinoic acid. This dual activity suggests potential therapeutic applications in inflammatory diseases, particularly those involving leukotriene-mediated pathophysiology such as asthma. This document provides a comprehensive overview of the publicly available pharmacological data on this compound, outlines relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor with a well-defined chemical structure. Its primary pharmacological activities are centered on the inhibition of two distinct enzyme systems: the 5-lipoxygenase pathway, which is pivotal in the production of pro-inflammatory leukotrienes, and the retinoic acid synthesis pathway, through the inhibition of RALDH2.

Mechanism of Action

Inhibition of 5-Lipoxygenase (5-LOX)

This compound acts as a potent and selective inhibitor of 5-lipoxygenase.[1] This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes, a class of potent inflammatory mediators. By inhibiting 5-LOX, this compound effectively blocks the production of both leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).

Inhibition of Retinaldehyde Dehydrogenase 2 (RALDH2)

In addition to its effects on the 5-LOX pathway, this compound has been shown to inhibit retinaldehyde dehydrogenase 2 (RALDH2).[2][3] RALDH2 is a critical enzyme in the biosynthesis of retinoic acid, a metabolite of vitamin A that plays a crucial role in various biological processes, including cell differentiation, proliferation, and immune function. The implications of RALDH2 inhibition by this compound on its overall pharmacological profile are an area of ongoing investigation.

Quantitative Pharmacological Data

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | Test System | Substrate | This compound IC50 | This compound Ki | Reference Compound | Reference Compound IC50/Ki |

| Human 5-Lipoxygenase | Data not available | Data not available | Arachidonic Acid | Data not available | Data not available | Zileuton | IC50 = 0.5 µM (rat basophilic leukemia cell supernatant)[4] |

| Human RALDH2 | Data not available | Data not available | Retinaldehyde | Data not available | Data not available | Data not available | Data not available |

Table 2: In Vitro Cellular Activity of this compound

| Cell Type | Stimulant | Measured Analyte | This compound IC50 |

| Human Polymorphonuclear Leukocytes | A23187 | Leukotriene B4 Synthesis | Data not available |

| Human Polymorphonuclear Leukocytes | A23187 | Cysteinyl-Leukotriene Synthesis | Data not available |

Table 3: In Vivo Efficacy of this compound in a Model of Airway Inflammation

| Animal Model | Endpoint | This compound Dose | % Inhibition / Effect |

| Ovalbumin-sensitized guinea pig | Airway Eosinophilia (BALF) | Data not available | Data not available |

| Ovalbumin-sensitized guinea pig | Airway Hyperresponsiveness | Data not available | Data not available |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Caption: Inhibition of the Retinoic Acid Synthesis Pathway by this compound.

Experimental Protocols

The following are representative protocols for assays that would be used to characterize the pharmacological profile of a compound like this compound. The specific conditions for this compound are not publicly available.

In Vitro 5-Lipoxygenase Inhibition Assay (Representative Protocol)

Objective: To determine the in vitro potency of this compound to inhibit 5-lipoxygenase activity.

Materials:

-

Human recombinant 5-lipoxygenase

-

Arachidonic acid (substrate)

-

This compound

-

Zileuton (reference compound)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ATP)

-

Stop solution (e.g., methanol/acetonitrile)

-

HPLC system for product detection

Procedure:

-

Prepare serial dilutions of this compound and Zileuton in the assay buffer.

-

In a microplate, add the assay buffer, the test compound (or vehicle control), and human recombinant 5-lipoxygenase.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time (e.g., 10 minutes).

-

Terminate the reaction by adding the stop solution.

-

Analyze the formation of 5-LOX products (e.g., 5-HETE, LTB4) by reverse-phase HPLC.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

In Vivo Ovalbumin-Induced Airway Inflammation Model (Representative Protocol)

Objective: To evaluate the in vivo efficacy of this compound in a guinea pig model of allergic asthma.

Animals:

-

Male Dunkin-Hartley guinea pigs

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (adjuvant)

-

This compound

-

Vehicle control

-

Methacholine

Procedure:

-

Sensitization: Sensitize guinea pigs with intraperitoneal injections of OVA emulsified in aluminum hydroxide on days 0 and 7.

-

Challenge: On day 21, challenge the sensitized animals with an aerosol of OVA for a defined period.

-

Treatment: Administer this compound or vehicle control via a relevant route (e.g., oral, intraperitoneal) at a specified time before the OVA challenge.

-

Assessment of Airway Hyperresponsiveness (24 hours post-challenge):

-

Anesthetize the animals and measure baseline lung function.

-

Administer increasing concentrations of aerosolized methacholine and record the changes in airway resistance and dynamic compliance.

-

Calculate the provocative concentration of methacholine causing a 200% increase in lung resistance (PC200).

-

-

Bronchoalveolar Lavage (BAL) (48 hours post-challenge):

-

Euthanize the animals and perform a bronchoalveolar lavage with phosphate-buffered saline.

-

Determine the total cell count in the BAL fluid (BALF).

-

Perform differential cell counts to quantify eosinophils, neutrophils, macrophages, and lymphocytes.

-

-

Data Analysis: Compare the effects of this compound treatment to the vehicle control group on airway hyperresponsiveness and inflammatory cell infiltration in the BALF.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical pharmacological characterization of an anti-inflammatory compound for asthma.

References

- 1. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to SB 210661 and its Role in Leukotriene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB 210661, a potent and selective inhibitor of 5-lipoxygenase (5-LOX), and its critical role in the intricate process of leukotriene synthesis. This document delves into the mechanism of action, experimental methodologies for its evaluation, and a summary of its effects on the production of pro-inflammatory leukotrienes.

Introduction to Leukotriene Synthesis and the Role of 5-Lipoxygenase

Leukotrienes are a family of inflammatory lipid mediators derived from the metabolism of arachidonic acid by the enzyme 5-lipoxygenase (5-LOX). The synthesis of leukotrienes is a key cascade in the inflammatory response and is implicated in the pathophysiology of numerous diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.

The leukotriene synthesis pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with its activating protein (FLAP), then converts arachidonic acid into the unstable epoxide intermediate, leukotriene A4 (LTA4). LTA4 serves as a crucial branching point, being subsequently metabolized into either leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase or into the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) through the action of LTC4 synthase. LTB4 is a potent chemoattractant for neutrophils, while the cysteinyl-leukotrienes are powerful bronchoconstrictors and increase vascular permeability.

Given its central role in this inflammatory cascade, 5-lipoxygenase has emerged as a prime therapeutic target for the development of anti-inflammatory drugs.

This compound: A Potent 5-Lipoxygenase Inhibitor

This compound is a potent and selective inhibitor of 5-lipoxygenase. Structurally, it belongs to the class of N-hydroxyurea-containing compounds. This functional group is a key feature for its inhibitory activity.

Mechanism of Action

The primary mechanism of action for N-hydroxyurea-based 5-LOX inhibitors like this compound is the chelation of the non-heme iron atom located within the active site of the 5-lipoxygenase enzyme. The 5-LOX enzyme requires this iron atom to be in the ferric (Fe³⁺) state for catalytic activity. The N-hydroxyurea moiety of this compound is believed to interact with and bind to this iron atom, effectively rendering the enzyme inactive and preventing the conversion of arachidonic acid to LTA4. This targeted inhibition leads to a significant reduction in the downstream synthesis of all leukotrienes, including both LTB4 and the cysteinyl-leukotrienes.

Quantitative Data on 5-Lipoxygenase Inhibition

| Inhibitor | IC50 (5-LOX) | Assay System |

| Zileuton (B1683628) | ~0.5 µM | Rat Basophilic Leukemia Cell Homogenate[1] |

| Atreleuton (ABT-761) | ~0.2 µM | Human Neutrophil Homogenate |

| BWA4C | ~0.1 µM | Human Leukocyte Homogenate |

| CJ-13,610 | ~0.03 µM | Human Polymorphonuclear Leukocytes |

Note: These values are for comparative purposes and the exact IC50 for this compound may vary depending on the specific assay conditions.

Experimental Protocols for Assessing 5-Lipoxygenase Inhibition

The inhibitory activity of compounds like this compound on 5-lipoxygenase can be determined using both cell-free and cell-based assays.

Cell-Free 5-Lipoxygenase Inhibition Assay

This assay directly measures the effect of the inhibitor on the enzymatic activity of purified or partially purified 5-LOX.

Objective: To determine the direct inhibitory effect of this compound on 5-lipoxygenase activity.

Materials:

-

Purified human recombinant 5-lipoxygenase

-

Arachidonic acid (substrate)

-

This compound (test inhibitor)

-

Zileuton (positive control inhibitor)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂, ATP, and EDTA)

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme.

-

Add varying concentrations of this compound or the control inhibitor to the reaction mixture.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Monitor the formation of 5-LOX products (hydroperoxyeicosatetraenoic acids, HPETEs) over time. This can be done by measuring the increase in absorbance at 234 nm (for conjugated diene formation) or by using a fluorescent probe that reacts with the hydroperoxide products.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Leukotriene Synthesis Assay

This assay measures the ability of an inhibitor to block leukotriene production in intact cells, providing a more physiologically relevant assessment of its efficacy.

Objective: To quantify the inhibition of LTB4 and LTC4 synthesis by this compound in a cellular context.

Materials:

-

Human polymorphonuclear leukocytes (PMNs) or other leukotriene-producing cell line (e.g., RBL-1)

-

Cell culture medium (e.g., RPMI-1640)

-

Calcium ionophore (e.g., A23187) or another cellular stimulus

-

This compound (test inhibitor)

-

Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and LTC4 or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Isolate and prepare a suspension of PMNs or culture the chosen cell line.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a calcium ionophore to induce the release of arachidonic acid and subsequent leukotriene synthesis.

-

After a defined incubation period (e.g., 15-30 minutes), terminate the reaction and collect the cell supernatant.

-

Quantify the levels of LTB4 and LTC4 in the supernatant using specific ELISA kits or by HPLC analysis.

-

Calculate the percentage of inhibition of LTB4 and LTC4 synthesis for each concentration of this compound and determine the IC50 values.

Conclusion

This compound is a potent and selective 5-lipoxygenase inhibitor that holds significant promise as a pharmacological tool for studying the role of leukotrienes in various physiological and pathological processes. Its mechanism of action, centered on the chelation of the catalytic iron in 5-LOX, provides a clear rationale for its ability to suppress the synthesis of both LTB4 and the cysteinyl-leukotrienes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel 5-LOX inhibitors, which are crucial for the development of new anti-inflammatory therapies. Further research to precisely determine the in vitro and in vivo efficacy of this compound will be instrumental in defining its full therapeutic potential.

References

An In-Depth Technical Guide to SB 210661 and its Role in Leukotriene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB 210661, a potent and selective inhibitor of 5-lipoxygenase (5-LOX), and its critical role in the intricate process of leukotriene synthesis. This document delves into the mechanism of action, experimental methodologies for its evaluation, and a summary of its effects on the production of pro-inflammatory leukotrienes.

Introduction to Leukotriene Synthesis and the Role of 5-Lipoxygenase

Leukotrienes are a family of inflammatory lipid mediators derived from the metabolism of arachidonic acid by the enzyme 5-lipoxygenase (5-LOX). The synthesis of leukotrienes is a key cascade in the inflammatory response and is implicated in the pathophysiology of numerous diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.

The leukotriene synthesis pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with its activating protein (FLAP), then converts arachidonic acid into the unstable epoxide intermediate, leukotriene A4 (LTA4). LTA4 serves as a crucial branching point, being subsequently metabolized into either leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase or into the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) through the action of LTC4 synthase. LTB4 is a potent chemoattractant for neutrophils, while the cysteinyl-leukotrienes are powerful bronchoconstrictors and increase vascular permeability.

Given its central role in this inflammatory cascade, 5-lipoxygenase has emerged as a prime therapeutic target for the development of anti-inflammatory drugs.

This compound: A Potent 5-Lipoxygenase Inhibitor

This compound is a potent and selective inhibitor of 5-lipoxygenase. Structurally, it belongs to the class of N-hydroxyurea-containing compounds. This functional group is a key feature for its inhibitory activity.

Mechanism of Action

The primary mechanism of action for N-hydroxyurea-based 5-LOX inhibitors like this compound is the chelation of the non-heme iron atom located within the active site of the 5-lipoxygenase enzyme. The 5-LOX enzyme requires this iron atom to be in the ferric (Fe³⁺) state for catalytic activity. The N-hydroxyurea moiety of this compound is believed to interact with and bind to this iron atom, effectively rendering the enzyme inactive and preventing the conversion of arachidonic acid to LTA4. This targeted inhibition leads to a significant reduction in the downstream synthesis of all leukotrienes, including both LTB4 and the cysteinyl-leukotrienes.

Quantitative Data on 5-Lipoxygenase Inhibition

| Inhibitor | IC50 (5-LOX) | Assay System |

| Zileuton | ~0.5 µM | Rat Basophilic Leukemia Cell Homogenate[1] |

| Atreleuton (ABT-761) | ~0.2 µM | Human Neutrophil Homogenate |

| BWA4C | ~0.1 µM | Human Leukocyte Homogenate |

| CJ-13,610 | ~0.03 µM | Human Polymorphonuclear Leukocytes |

Note: These values are for comparative purposes and the exact IC50 for this compound may vary depending on the specific assay conditions.

Experimental Protocols for Assessing 5-Lipoxygenase Inhibition

The inhibitory activity of compounds like this compound on 5-lipoxygenase can be determined using both cell-free and cell-based assays.

Cell-Free 5-Lipoxygenase Inhibition Assay

This assay directly measures the effect of the inhibitor on the enzymatic activity of purified or partially purified 5-LOX.

Objective: To determine the direct inhibitory effect of this compound on 5-lipoxygenase activity.

Materials:

-

Purified human recombinant 5-lipoxygenase

-

Arachidonic acid (substrate)

-

This compound (test inhibitor)

-

Zileuton (positive control inhibitor)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂, ATP, and EDTA)

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme.

-

Add varying concentrations of this compound or the control inhibitor to the reaction mixture.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Monitor the formation of 5-LOX products (hydroperoxyeicosatetraenoic acids, HPETEs) over time. This can be done by measuring the increase in absorbance at 234 nm (for conjugated diene formation) or by using a fluorescent probe that reacts with the hydroperoxide products.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Leukotriene Synthesis Assay

This assay measures the ability of an inhibitor to block leukotriene production in intact cells, providing a more physiologically relevant assessment of its efficacy.

Objective: To quantify the inhibition of LTB4 and LTC4 synthesis by this compound in a cellular context.

Materials:

-

Human polymorphonuclear leukocytes (PMNs) or other leukotriene-producing cell line (e.g., RBL-1)

-

Cell culture medium (e.g., RPMI-1640)

-

Calcium ionophore (e.g., A23187) or another cellular stimulus

-

This compound (test inhibitor)

-

Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and LTC4 or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Isolate and prepare a suspension of PMNs or culture the chosen cell line.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a calcium ionophore to induce the release of arachidonic acid and subsequent leukotriene synthesis.

-

After a defined incubation period (e.g., 15-30 minutes), terminate the reaction and collect the cell supernatant.

-

Quantify the levels of LTB4 and LTC4 in the supernatant using specific ELISA kits or by HPLC analysis.

-

Calculate the percentage of inhibition of LTB4 and LTC4 synthesis for each concentration of this compound and determine the IC50 values.

Conclusion

This compound is a potent and selective 5-lipoxygenase inhibitor that holds significant promise as a pharmacological tool for studying the role of leukotrienes in various physiological and pathological processes. Its mechanism of action, centered on the chelation of the catalytic iron in 5-LOX, provides a clear rationale for its ability to suppress the synthesis of both LTB4 and the cysteinyl-leukotrienes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel 5-LOX inhibitors, which are crucial for the development of new anti-inflammatory therapies. Further research to precisely determine the in vitro and in vivo efficacy of this compound will be instrumental in defining its full therapeutic potential.

References

The Discovery and Development of SB 210661: A Technical Overview

An In-depth Examination of a Potent 5-Lipoxygenase Inhibitor Developed by SmithKline Beecham

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 210661, identified as (S)-N-hydroxy-N-[2,3-dihydro-6-(2,6-difluorophenylmethoxy)-3-benzofuranyl]urea, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX) developed by SmithKline Beecham. The compound emerged from research programs focused on novel anti-inflammatory agents. While its development was ultimately discontinued, this compound has been a valuable tool in pharmacological research, particularly for its dual inhibitory action on both 5-lipoxygenase and retinaldehyde dehydrogenase 2 (RALDH2). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological profile of this compound, based on available scientific literature. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators involved in a variety of inflammatory diseases, including asthma. Inhibition of 5-LOX has therefore been a key strategy in the development of novel anti-inflammatory therapies. SmithKline Beecham (now part of GlaxoSmithKline) was actively involved in the discovery of 5-LOX inhibitors, leading to the identification of this compound. This compound, a benzofuran (B130515) N-hydroxyurea derivative, demonstrated high potency and selectivity for the 5-LOX enzyme.

Subsequent research also revealed an off-target activity of this compound: the inhibition of retinaldehyde dehydrogenase 2 (RALDH2). This enzyme plays a crucial role in the synthesis of retinoic acid, a vital signaling molecule in embryonic development. This dual activity has made this compound a subject of interest in studies of both inflammation and developmental biology, particularly in the context of congenital diaphragmatic hernia (CDH)[1].

Pharmacological Profile of this compound

While specific quantitative data from SmithKline Beecham's internal preclinical studies on this compound are not extensively published in the public domain, the available literature provides insights into its biological activity.

Table 1: Summary of In Vivo Efficacy of this compound

| Experimental Model | Species | Key Findings | Reference |

| Eotaxin-induced bronchial hyperresponsiveness | IL-5 Transgenic Mice | Significantly attenuated bronchial hyperresponsiveness. | [1] |

| Eotaxin-induced airway eosinophil influx | IL-5 Transgenic Mice | Significantly attenuated eosinophil counts in bronchoalveolar lavage fluid (BALF) and airways. | [1] |

| Eotaxin-induced leukotriene C4 (LTC4) levels | IL-5 Transgenic Mice | Partially suppressed the increase in BALF LTC4 levels. | [1] |

| Teratogen-induced congenital diaphragmatic hernia (CDH) model | Rat | Identified as a compound that induces posterolateral defects in the diaphragm, linked to RALDH2 inhibition. | [1] |

Mechanism of Action

This compound exerts its biological effects through the inhibition of two distinct enzymes: 5-lipoxygenase and retinaldehyde dehydrogenase 2.

Inhibition of 5-Lipoxygenase

The primary mechanism of action of this compound is the inhibition of 5-lipoxygenase. This enzyme catalyzes the first two steps in the biosynthesis of leukotrienes from arachidonic acid. By blocking 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).

References

The Discovery and Development of SB 210661: A Technical Overview

An In-depth Examination of a Potent 5-Lipoxygenase Inhibitor Developed by SmithKline Beecham

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 210661, identified as (S)-N-hydroxy-N-[2,3-dihydro-6-(2,6-difluorophenylmethoxy)-3-benzofuranyl]urea, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX) developed by SmithKline Beecham. The compound emerged from research programs focused on novel anti-inflammatory agents. While its development was ultimately discontinued, this compound has been a valuable tool in pharmacological research, particularly for its dual inhibitory action on both 5-lipoxygenase and retinaldehyde dehydrogenase 2 (RALDH2). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological profile of this compound, based on available scientific literature. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators involved in a variety of inflammatory diseases, including asthma. Inhibition of 5-LOX has therefore been a key strategy in the development of novel anti-inflammatory therapies. SmithKline Beecham (now part of GlaxoSmithKline) was actively involved in the discovery of 5-LOX inhibitors, leading to the identification of this compound. This compound, a benzofuran N-hydroxyurea derivative, demonstrated high potency and selectivity for the 5-LOX enzyme.

Subsequent research also revealed an off-target activity of this compound: the inhibition of retinaldehyde dehydrogenase 2 (RALDH2). This enzyme plays a crucial role in the synthesis of retinoic acid, a vital signaling molecule in embryonic development. This dual activity has made this compound a subject of interest in studies of both inflammation and developmental biology, particularly in the context of congenital diaphragmatic hernia (CDH)[1].

Pharmacological Profile of this compound

While specific quantitative data from SmithKline Beecham's internal preclinical studies on this compound are not extensively published in the public domain, the available literature provides insights into its biological activity.

Table 1: Summary of In Vivo Efficacy of this compound

| Experimental Model | Species | Key Findings | Reference |

| Eotaxin-induced bronchial hyperresponsiveness | IL-5 Transgenic Mice | Significantly attenuated bronchial hyperresponsiveness. | [1] |

| Eotaxin-induced airway eosinophil influx | IL-5 Transgenic Mice | Significantly attenuated eosinophil counts in bronchoalveolar lavage fluid (BALF) and airways. | [1] |

| Eotaxin-induced leukotriene C4 (LTC4) levels | IL-5 Transgenic Mice | Partially suppressed the increase in BALF LTC4 levels. | [1] |

| Teratogen-induced congenital diaphragmatic hernia (CDH) model | Rat | Identified as a compound that induces posterolateral defects in the diaphragm, linked to RALDH2 inhibition. | [1] |

Mechanism of Action

This compound exerts its biological effects through the inhibition of two distinct enzymes: 5-lipoxygenase and retinaldehyde dehydrogenase 2.

Inhibition of 5-Lipoxygenase

The primary mechanism of action of this compound is the inhibition of 5-lipoxygenase. This enzyme catalyzes the first two steps in the biosynthesis of leukotrienes from arachidonic acid. By blocking 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).

References

The Impact of SB 210661 on Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SB 210661 on the intricate pathways of arachidonic acid metabolism. This compound is recognized as a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its effects, and visualizes the relevant biological and experimental workflows.

Core Mechanism of Action

Arachidonic acid (AA), a polyunsaturated fatty acid typically esterified in cell membranes, is liberated by phospholipase A2 in response to various stimuli. Once released, AA is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.

This compound exerts its effects by specifically targeting and inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the initial two steps in the biosynthesis of leukotrienes, converting arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently into the unstable epoxide, leukotriene A4 (LTA4). By inhibiting 5-LOX, this compound effectively blocks the production of all downstream leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to mediate allergic and inflammatory responses.

Quantitative Impact on Arachidonic Acid Metabolites

| Inhibitor | Target | IC50 Value | Cell/System | Reference |

| Zileuton (B1683628) | 5-Lipoxygenase | 0.3 µM | Rat Polymorphonuclear Leukocytes (PMNL) | [1] |

| Zileuton | 5-Lipoxygenase | 0.4 µM | Human Polymorphonuclear Leukocytes (PMNL) | [1] |

| Zileuton | 5-Lipoxygenase | 0.9 µM | Human Whole Blood | [1] |

The administration of a potent 5-LOX inhibitor like this compound is expected to lead to a dose-dependent decrease in the levels of 5-HETE, LTB4, and cysteinyl leukotrienes in various biological samples.

Experimental Protocols

To assess the quantitative effects of this compound on arachidonic acid metabolism, the following experimental protocols can be employed.

In Vitro 5-Lipoxygenase Inhibition Assay

This protocol provides a method to determine the direct inhibitory effect of this compound on 5-LOX activity.

-

Materials:

-

Recombinant human 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Phosphate (B84403) buffer (pH 7.4)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a quartz cuvette, combine the phosphate buffer and the recombinant 5-LOX enzyme.

-

Add the desired concentration of this compound or vehicle control to the cuvette and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid to the cuvette.

-

Immediately monitor the formation of the conjugated diene product (5-HPETE) by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Quantification of Arachidonic Acid Metabolites in Cell Culture using UHPLC-MS/MS

This protocol details the methodology for measuring the impact of this compound on the production of various eicosanoids in a cellular context.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., human neutrophils, macrophages) to an appropriate density.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a defined period.

-

Stimulate the cells with a suitable agonist (e.g., calcium ionophore A23187, lipopolysaccharide) to induce the release and metabolism of arachidonic acid.

-

After incubation, collect the cell culture supernatant.

-

-

Sample Preparation (Solid Phase Extraction):

-

Spike the supernatant with deuterated internal standards for each analyte of interest (e.g., LTB4-d4, PGE2-d4).

-

Acidify the samples to pH ~3.5.

-

Load the samples onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with a low-organic solvent to remove interferences.

-

Elute the analytes with a high-organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

-

-

UHPLC-MS/MS Analysis:

-

Inject the reconstituted sample into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Separate the arachidonic acid metabolites using a suitable C18 column and a gradient elution program.

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each metabolite and its corresponding internal standard.

-

Generate a standard curve for each analyte to calculate the absolute concentrations in the samples. The limit of detection for LTB4 can be as low as 19.5 pg/mL with a dynamic range up to 10,000 pg/mL.[2]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Arachidonic Acid Metabolic Pathway and the Site of Action of this compound.

Caption: A typical experimental workflow for assessing the impact of this compound.

Caption: The logical cascade of effects following the administration of this compound.

References

The Impact of SB 210661 on Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SB 210661 on the intricate pathways of arachidonic acid metabolism. This compound is recognized as a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its effects, and visualizes the relevant biological and experimental workflows.

Core Mechanism of Action

Arachidonic acid (AA), a polyunsaturated fatty acid typically esterified in cell membranes, is liberated by phospholipase A2 in response to various stimuli. Once released, AA is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.

This compound exerts its effects by specifically targeting and inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the initial two steps in the biosynthesis of leukotrienes, converting arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently into the unstable epoxide, leukotriene A4 (LTA4). By inhibiting 5-LOX, this compound effectively blocks the production of all downstream leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to mediate allergic and inflammatory responses.

Quantitative Impact on Arachidonic Acid Metabolites

| Inhibitor | Target | IC50 Value | Cell/System | Reference |

| Zileuton | 5-Lipoxygenase | 0.3 µM | Rat Polymorphonuclear Leukocytes (PMNL) | [1] |

| Zileuton | 5-Lipoxygenase | 0.4 µM | Human Polymorphonuclear Leukocytes (PMNL) | [1] |

| Zileuton | 5-Lipoxygenase | 0.9 µM | Human Whole Blood | [1] |

The administration of a potent 5-LOX inhibitor like this compound is expected to lead to a dose-dependent decrease in the levels of 5-HETE, LTB4, and cysteinyl leukotrienes in various biological samples.

Experimental Protocols

To assess the quantitative effects of this compound on arachidonic acid metabolism, the following experimental protocols can be employed.

In Vitro 5-Lipoxygenase Inhibition Assay

This protocol provides a method to determine the direct inhibitory effect of this compound on 5-LOX activity.

-

Materials:

-

Recombinant human 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a quartz cuvette, combine the phosphate buffer and the recombinant 5-LOX enzyme.

-

Add the desired concentration of this compound or vehicle control to the cuvette and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid to the cuvette.

-

Immediately monitor the formation of the conjugated diene product (5-HPETE) by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Quantification of Arachidonic Acid Metabolites in Cell Culture using UHPLC-MS/MS

This protocol details the methodology for measuring the impact of this compound on the production of various eicosanoids in a cellular context.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., human neutrophils, macrophages) to an appropriate density.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a defined period.

-

Stimulate the cells with a suitable agonist (e.g., calcium ionophore A23187, lipopolysaccharide) to induce the release and metabolism of arachidonic acid.

-

After incubation, collect the cell culture supernatant.

-

-

Sample Preparation (Solid Phase Extraction):

-

Spike the supernatant with deuterated internal standards for each analyte of interest (e.g., LTB4-d4, PGE2-d4).

-

Acidify the samples to pH ~3.5.

-

Load the samples onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with a low-organic solvent to remove interferences.

-

Elute the analytes with a high-organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

-

-

UHPLC-MS/MS Analysis:

-

Inject the reconstituted sample into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Separate the arachidonic acid metabolites using a suitable C18 column and a gradient elution program.

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each metabolite and its corresponding internal standard.

-

Generate a standard curve for each analyte to calculate the absolute concentrations in the samples. The limit of detection for LTB4 can be as low as 19.5 pg/mL with a dynamic range up to 10,000 pg/mL.[2]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Arachidonic Acid Metabolic Pathway and the Site of Action of this compound.

Caption: A typical experimental workflow for assessing the impact of this compound.

Caption: The logical cascade of effects following the administration of this compound.

References

Navigating Cellular Signaling: An In-depth Guide to SB 210661 and Related Compounds

An important clarification regarding the nomenclature of "SB 210661": Initial research indicates that the designation "this compound" is ambiguous and may refer to one of several different chemical inhibitors used in cellular signaling research. This guide provides a comprehensive overview of the most likely candidates that may be associated with this identifier: SB-431542 , a potent inhibitor of the TGF-β signaling pathway; SB-203580 , a specific inhibitor of the p38 MAPK pathway; and the compound formally known as SB-210661 , which acts as a dual inhibitor of 5-lipoxygenase and Retinaldehyde Dehydrogenase 2.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed technical examination of the mechanisms of action, impact on cellular signaling, quantitative data, and relevant experimental protocols for each of these compounds.

Section 1: SB-431542 - A Selective Inhibitor of the TGF-β/ALK5 Signaling Pathway

SB-431542 is a widely used small molecule inhibitor that selectively targets the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors, primarily ALK5 (the TGF-β type I receptor), as well as ALK4 and ALK7.[1][2][3][4][5][6] By inhibiting these receptors, SB-431542 effectively blocks the canonical Smad-dependent signaling cascade initiated by TGF-β and related ligands like activin and Nodal.

Mechanism of Action and Impact on Cellular Signaling

TGF-β signaling is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI or ALK5). This phosphorylation activates ALK5, which in turn phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1]

SB-431542 acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK5 and preventing the phosphorylation of Smad2 and Smad3.[6] This action effectively halts the downstream signaling cascade.[1] It is important to note that SB-431542 does not affect the more divergent ALK family members involved in Bone Morphogenetic Protein (BMP) signaling, nor does it have a direct effect on other major signaling pathways such as the ERK, JNK, or p38 MAP kinase pathways.[3][7]

Quantitative Data

| Target | IC50 Value | Notes |

| ALK5 (TGF-βRI) | 94 nM | Potent and selective inhibition. |

| ALK4 | 140 nM | Also demonstrates inhibitory activity.[5] |

| ALK7 | ~2 µM | Less potent inhibition compared to ALK4 and ALK5.[8][9] |

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of SB-431542 on ALK5.

Experimental Protocols

This protocol is designed to assess the inhibitory effect of SB-431542 on TGF-β-induced Smad2/3 phosphorylation in cultured cells.

Materials:

-

Cell culture medium (e.g., DMEM, RPMI)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

SB-431542 (stock solution in DMSO)

-

Recombinant Human TGF-β1

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2/3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of SB-431542 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Smad2/3 and GAPDH to ensure equal loading.

-

Section 2: SB-203580 - A Specific Inhibitor of the p38 MAPK Signaling Pathway

SB-203580 is a pyridinyl imidazole (B134444) compound that acts as a potent and specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[10][11][12] This pathway is a critical signaling cascade involved in cellular responses to a wide range of extracellular stimuli, including stress, cytokines, and growth factors.

Mechanism of Action and Impact on Cellular Signaling

The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by upstream MAP3Ks (e.g., TAK1, ASK1) which phosphorylate and activate MAP2Ks (MKK3 and MKK6). These activated MKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues, leading to its activation. Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF2, MEF2), thereby regulating gene expression and cellular processes such as inflammation, apoptosis, and cell cycle control.

SB-203580 functions by binding to the ATP-binding pocket of p38 MAPK, thereby inhibiting its catalytic activity.[11] It primarily targets the p38α and p38β isoforms.[10] It is important to note that at higher concentrations (>20 µM), SB-203580 can have off-target effects, including the activation of the Raf-1 kinase.[13]

Quantitative Data

| Target | IC50 Value | Notes |

| p38α (SAPK2a) | 50 nM | High potency.[10][12] |

| p38β2 (SAPK2b) | 500 nM | 10-fold less potent than for p38α.[10][12] |

| JNKs | 3-10 µM | Significantly lower potency.[14][15] |

| PDK1 | 3-10 µM | Off-target inhibition at higher concentrations.[14] |

Signaling Pathway Diagram

Caption: The p38 MAPK signaling cascade and the inhibitory action of SB-203580.

Experimental Protocols

This protocol describes a method to measure the direct inhibitory effect of SB-203580 on the enzymatic activity of purified p38 MAPK.

Materials:

-

Recombinant active p38α MAPK

-

p38 MAPK substrate (e.g., recombinant ATF2)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

ATP (stock solution)

-

SB-203580 (stock solution in DMSO)

-

[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (for luminescence-based detection)

-

96-well plates

-

Scintillation counter or luminometer

Procedure (using radioactive detection):

-

Reaction Setup:

-

Prepare a master mix of kinase assay buffer containing the p38 MAPK substrate (e.g., 1 µg of ATF2 per reaction).

-

In a 96-well plate, add the desired concentrations of SB-203580 or vehicle (DMSO).

-

Add the master mix to each well.

-

Add recombinant active p38α MAPK to each well to initiate a pre-incubation (e.g., 10 minutes at room temperature).

-

-

Kinase Reaction:

-

Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well (final ATP concentration typically in the range of 10-100 µM).

-

Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).

-

-

Detection of Substrate Phosphorylation:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the paper using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of SB-203580 compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Section 3: SB-210661 - A Dual Inhibitor of 5-Lipoxygenase and Retinaldehyde Dehydrogenase 2

The compound designated as SB-210661 has been identified as a potent and selective inhibitor of 5-lipoxygenase (5-LOX). Additionally, it has been shown to inhibit Retinaldehyde Dehydrogenase 2 (RALDH2). This dual inhibitory activity gives it a unique profile with potential impacts on both inflammatory and developmental signaling pathways.

Mechanism of Action and Impact on Cellular Signaling

5-LOX is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes, including asthma, allergic reactions, and cardiovascular disease. By inhibiting 5-LOX, SB-210661 blocks the synthesis of leukotrienes, thereby exerting anti-inflammatory effects.

RALDH2 is a critical enzyme in the biosynthesis of retinoic acid from retinaldehyde. Retinoic acid is an essential signaling molecule that plays a crucial role in embryonic development, cell differentiation, and tissue homeostasis. Inhibition of RALDH2 by SB-210661 can therefore disrupt normal retinoic acid signaling, which has been associated with developmental abnormalities.

Quantitative Data

Quantitative data for SB-210661 is less readily available in the public domain compared to SB-431542 and SB-203580. Further specific studies would be required to determine precise IC50 or Ki values for its inhibitory activity against 5-LOX and RALDH2.

Signaling Pathway Diagrams

Caption: Dual inhibitory action of SB-210661 on the 5-Lipoxygenase and Retinoic Acid synthesis pathways.

Experimental Protocols

This protocol provides a method to measure the inhibitory effect of SB-210661 on 5-LOX activity in a cellular context.

Materials:

-

Cell line expressing 5-LOX (e.g., human neutrophils, THP-1 cells)

-

Cell culture medium

-

SB-210661 (stock solution in DMSO)

-

Arachidonic acid (substrate)

-

Calcium ionophore (e.g., A23187)

-

Methanol

-

Internal standard (e.g., PGB2)

-

Solid-phase extraction (SPE) columns

-

HPLC system with a UV detector

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to the desired density.

-

Pre-incubate the cells with various concentrations of SB-210661 or vehicle (DMSO) for a specified time (e.g., 15-30 minutes).

-

-

Stimulation of 5-LOX Activity:

-

Stimulate the cells with arachidonic acid and a calcium ionophore to activate the 5-LOX pathway.

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

-

Extraction of Leukotrienes:

-

Stop the reaction by adding cold methanol.

-

Add an internal standard for quantification.

-

Centrifuge to pellet the cell debris.

-

Purify and concentrate the leukotrienes from the supernatant using SPE columns.

-

-

HPLC Analysis:

-

Analyze the extracted samples by reverse-phase HPLC with UV detection (e.g., at 280 nm for LTB4).

-

Quantify the amount of leukotrienes produced in each sample relative to the internal standard.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of leukotriene synthesis for each concentration of SB-210661.

-

Determine the IC50 value.

-

This protocol outlines a method to assess the direct inhibitory effect of SB-210661 on RALDH2 enzymatic activity.

Materials:

-

Recombinant RALDH2 enzyme

-

Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)

-

NAD+ (cofactor)

-

All-trans-retinaldehyde (substrate)

-

SB-210661 (stock solution in DMSO)

-

Spectrophotometer or plate reader

Procedure:

-

Reaction Setup:

-

In a cuvette or 96-well plate, combine the assay buffer, NAD+, and the desired concentrations of SB-210661 or vehicle (DMSO).

-

Add the recombinant RALDH2 enzyme and pre-incubate for a short period.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding all-trans-retinaldehyde.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, over time.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of change in absorbance) for each condition.

-

Calculate the percentage of inhibition of RALDH2 activity for each concentration of SB-210661 compared to the vehicle control.

-

Determine the IC50 value.

-

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 4. bio-rad.com [bio-rad.com]

- 5. Identification of RALDH2 as a Visually Regulated Retinoic Acid Synthesizing Enzyme in the Chick Choroid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Development of a new colorimetric assay for lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assaygenie.com [assaygenie.com]

- 12. benchchem.com [benchchem.com]

- 13. abcam.com [abcam.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Lipoxygenase activity determination [protocols.io]

Navigating Cellular Signaling: An In-depth Guide to SB 210661 and Related Compounds

An important clarification regarding the nomenclature of "SB 210661": Initial research indicates that the designation "this compound" is ambiguous and may refer to one of several different chemical inhibitors used in cellular signaling research. This guide provides a comprehensive overview of the most likely candidates that may be associated with this identifier: SB-431542 , a potent inhibitor of the TGF-β signaling pathway; SB-203580 , a specific inhibitor of the p38 MAPK pathway; and the compound formally known as SB-210661 , which acts as a dual inhibitor of 5-lipoxygenase and Retinaldehyde Dehydrogenase 2.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed technical examination of the mechanisms of action, impact on cellular signaling, quantitative data, and relevant experimental protocols for each of these compounds.

Section 1: SB-431542 - A Selective Inhibitor of the TGF-β/ALK5 Signaling Pathway

SB-431542 is a widely used small molecule inhibitor that selectively targets the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors, primarily ALK5 (the TGF-β type I receptor), as well as ALK4 and ALK7.[1][2][3][4][5][6] By inhibiting these receptors, SB-431542 effectively blocks the canonical Smad-dependent signaling cascade initiated by TGF-β and related ligands like activin and Nodal.

Mechanism of Action and Impact on Cellular Signaling

TGF-β signaling is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI or ALK5). This phosphorylation activates ALK5, which in turn phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1]

SB-431542 acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK5 and preventing the phosphorylation of Smad2 and Smad3.[6] This action effectively halts the downstream signaling cascade.[1] It is important to note that SB-431542 does not affect the more divergent ALK family members involved in Bone Morphogenetic Protein (BMP) signaling, nor does it have a direct effect on other major signaling pathways such as the ERK, JNK, or p38 MAP kinase pathways.[3][7]

Quantitative Data

| Target | IC50 Value | Notes |

| ALK5 (TGF-βRI) | 94 nM | Potent and selective inhibition. |

| ALK4 | 140 nM | Also demonstrates inhibitory activity.[5] |

| ALK7 | ~2 µM | Less potent inhibition compared to ALK4 and ALK5.[8][9] |

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of SB-431542 on ALK5.

Experimental Protocols

This protocol is designed to assess the inhibitory effect of SB-431542 on TGF-β-induced Smad2/3 phosphorylation in cultured cells.

Materials:

-

Cell culture medium (e.g., DMEM, RPMI)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

SB-431542 (stock solution in DMSO)

-

Recombinant Human TGF-β1

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2/3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of SB-431542 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

-